Moluccanin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

木榄宁的作用机制涉及其与各种分子靶标和途径的相互作用。 它通过以下方式发挥作用:

抑制促炎细胞因子: 木榄宁已被证明可以抑制促炎细胞因子的产生,例如白介素-1β、白介素-6 和肿瘤坏死因子-α.

诱导凋亡: 该化合物可以通过激活 caspase 途径诱导癌细胞凋亡.

抗氧化活性: 木榄宁通过清除自由基和减少氧化应激来表现出抗氧化特性.

生化分析

Biochemical Properties

Moluccanin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound inhibits the activity of cyclooxygenase enzymes, which are key players in the inflammatory response . This inhibition results in decreased production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory effects over time, although its potency may decrease slightly due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of lipids and carbohydrates . For example, this compound can inhibit the activity of lipoxygenase enzymes, leading to reduced production of leukotrienes, which are inflammatory mediators. This interaction affects metabolic flux and alters the levels of specific metabolites involved in inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification. This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

准备方法

合成路线和反应条件: 木榄宁主要从天然来源中分离,特别是从木油树中。 提取过程涉及使用有机溶剂将化合物从植物材料中分离出来,然后使用色谱技术进行纯化 .

工业生产方法: 目前,木榄宁还没有大规模的工业生产方法。 该化合物主要通过从天然来源中提取获得,这限制了其在广泛研究和应用中的可用性 .

化学反应分析

反应类型: 木榄宁会发生各种化学反应,包括:

氧化: 木榄宁可以被氧化生成醌类衍生物。

还原: 还原反应可以将木榄宁转化为相应的二氢衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂等还原剂被使用。

取代: 烷基卤化物和酰氯等试剂用于取代反应.

科学研究应用

相似化合物的比较

木榄宁由于其特定的结构特征和生物活性,在香豆素木脂素中是独一无二的。 类似的化合物包括:

毛果木兰素 A: 另一种具有类似抗炎特性的香豆素木脂素.

毛果木兰素 B: 以其保肝作用而闻名.

其他香豆素木脂素: 从不同植物物种中分离出各种其他香豆素木脂素,每种具有不同的生物活性.

属性

IUPAC Name |

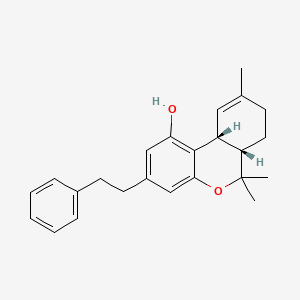

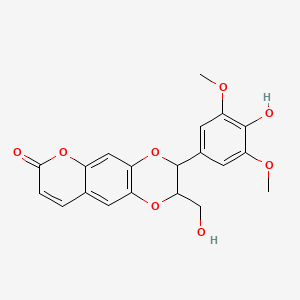

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLZBLJGCQTQMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Moluccanin and where is it found?

A1: this compound is a coumarinolignoid, a type of natural product characterized by a unique structure combining coumarin and lignan moieties. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), commonly known as "Nogueira-da-India" or "Nogueira-de-Iguape". [] This medicinal plant is traditionally used for various ailments. []

Q2: Has this compound's structure been fully characterized?

A2: While the isolation of this compound from Aleurites moluccana has been reported [], a detailed description of its spectroscopic data and molecular formula isn't provided in the provided research excerpts. Further investigation into the chemical literature would be needed to obtain this information.

Q3: Can this compound be synthesized in the lab?

A3: While the provided research excerpts don't describe the total synthesis of this compound specifically, they do detail a versatile synthetic method for producing similar linear coumarinolignoids, including Sapiumin C and Hemidesminine. [] This method, which utilizes a Mitsunobu coupling, modified Miyaura arylation, and acid-catalyzed cyclization, could potentially be adapted for the synthesis of this compound. [] Further research would be necessary to confirm this possibility and optimize the synthetic route.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)